L-(R)-iprovalicarb
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Overview
Description
L-(R)-iprovalicarb is the stereoisomer of isopropyl (3-methyl-1-{[1-(4-methylphenyl)ethyl]amino}-1-oxobutan-2-yl)carbamate resulting from the formal condensation of L-valine N(alpha)-isopropyl carbamate with (1R)-1-(p-tolyl)ethylamine.
Scientific Research Applications
1. Agricultural Fungicide Efficacy Iprovalicarb is a carboxylic acid amide (CAA) fungicide, notably effective in controlling potato late blight caused by Phytophthora infestans. It shows low evolutionary risk of resistance in P. infestans due to both genetic and environmental factors influencing its sensitivity. Its use in agriculture is balanced by a trade-off between fungicide resistance and pathogen growth rate, suggesting low risk of evolving resistance to iprovalicarb in P. infestans (Chen et al., 2018).
2. Resistance Risk in Pathogens In studies of Phytophthora capsici, a pathogen affecting numerous crops, iprovalicarb was found to have a moderate resistance risk. The fungicide’s effectiveness varied among P. capsici isolates, with some demonstrating significant resistance. This resistance was stable and did not affect the pathogen’s general growth characteristics, indicating that resistance management strategies are necessary for its use (Lu et al., 2010).
3. Residue Analysis and Safety in Food Crops The residue levels of iprovalicarb in food crops such as cabbage and tomato have been studied for safety assessment. It was found that the residue levels dissipated following first-order kinetics and were below the maximum permissible intake, indicating safety for human consumption. The research suggests that iprovalicarb is a viable option for fungal disease control in various crops without posing significant risks to consumers (Maity & Mukherjee, 2009).
4. Detection Techniques for Residue Monitoring Advanced detection techniques, such as Surface Plasmon Resonance (SPR) biosensors, have been developed for the rapid and sensitive detection of iprovalicarb residues. These techniques are crucial for monitoring and ensuring the safety of agricultural products treated with iprovalicarb, contributing to the management of its use in agriculture (Kim et al., 2009).
Properties
CAS No. |
140923-25-7 |
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Molecular Formula |
C18H28N2O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
propan-2-yl N-[3-methyl-1-[[(1S)-1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14-,16?/m0/s1 |
InChI Key |
NWUWYYSKZYIQAE-LBAUFKAWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
140923-17-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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